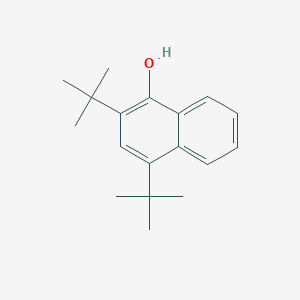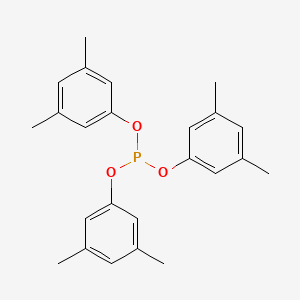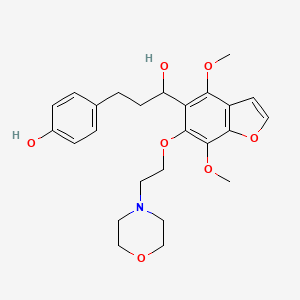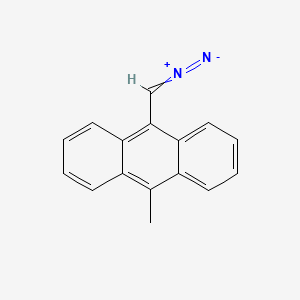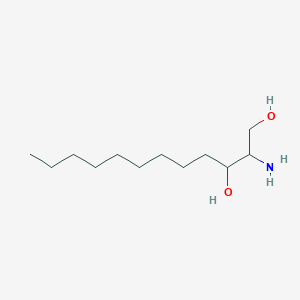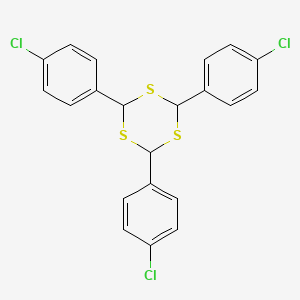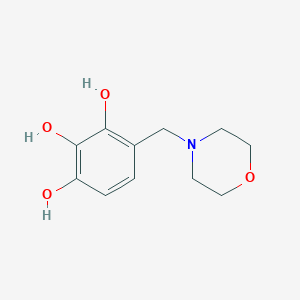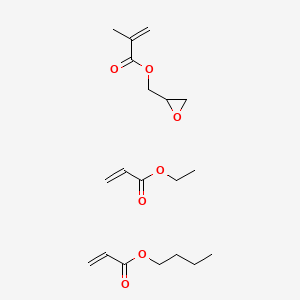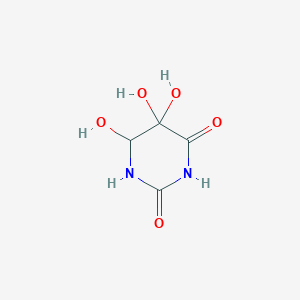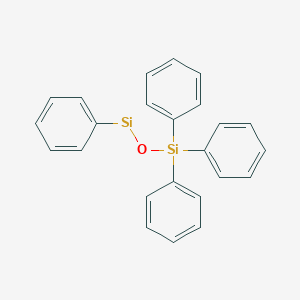
Tetraphenyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphenyldisiloxane is an organosilicon compound with the chemical formula ( \text{(C}_6\text{H}_5\text{)}_2\text{SiOSi(C}_6\text{H}_5\text{)}_2 ). It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Tetraphenyldisiloxane can be synthesized through the hydrolysis of methyldiphenylethoxysilane in the presence of a base such as lithium hydroxide. The reaction involves heating the mixture to around 100°C for several hours, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the controlled hydrolysis of organosilicon precursors under specific conditions to ensure high yield and purity. The process may include additional steps such as purification and distillation to remove any by-products or impurities.
化学反応の分析
Types of Reactions: Tetraphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: this compound can participate in substitution reactions where phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Various halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Tetraphenyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism by which tetraphenyldisiloxane exerts its effects involves interactions with various molecular targets. Its silicon-oxygen bonds provide unique reactivity, allowing it to participate in a range of chemical processes. The pathways involved include the formation of hydrogen bonds and coordination with metal ions, which can influence its behavior in different environments .
類似化合物との比較
Hexaphenyldisiloxane: Similar in structure but with six phenyl groups.
Tetraphenyldisiloxane-1,3-diol: Contains hydroxyl groups, making it more reactive in certain conditions.
Diphenyldisiloxane: Contains fewer phenyl groups, resulting in different chemical properties.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and silicon-oxygen bonds, which confer distinct stability and reactivity. Its ability to undergo various chemical transformations while maintaining stability makes it valuable in both research and industrial applications .
特性
分子式 |
C24H20OSi2 |
|---|---|
分子量 |
380.6 g/mol |
InChI |
InChI=1S/C24H20OSi2/c1-5-13-21(14-6-1)26-25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
RDHGXIIFWQANAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si]O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)


